molecular formula C7H10O3 B2593538 exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid CAS No. 937053-06-0

exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid

Cat. No. B2593538
M. Wt: 142.154
InChI Key: UYLYISCHTFVYHN-NGJCXOISSA-N
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Description

“exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid” is a potential antitumor agent and an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A study describes the stereoselective hydrolysis of (exo,exo)-7-oxabicyclo[2.2.1]heptane-2,3-dimethanol, diacetate ester to the corresponding chiral monoacetate ester using lipases .


Molecular Structure Analysis

The molecular formula of “exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid” is C7H10O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound is an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides, based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 98.1430 . It has a refractive index of n20/D 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : An efficient synthesis method for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed using exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid as a starting material (Wang et al., 2001).
  • Enantioselective Synthesis : The compound served as a key precursor in the enantioselective synthesis of certain receptor antagonists (Wirz et al., 2010).
  • Synthesis of Amino Acids : It has been used in the synthesis of novel bicyclic tertiary α-amino acids for generating neuronal nicotinic receptor ligands (Strachan et al., 2006).

Polymerization and Material Science

  • Ring-Opening Metathesis Polymerization : The compound has been employed in the preparation of substrates for ring-opening metathesis polymerization (ROMP), which is a type of chain-growth polymerization (Schueller et al., 1996).
  • Metathesis Polymerizations : It has been used in aqueous ring-opening metathesis polymerizations with transition-metal chlorides to yield specific types of polymers (Feast & Harrison, 1991).

Crystallography and Stereochemistry

  • Crystal Structure Analysis : The calcium complex with the herbicide Endothall, which is derived from exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, has been synthesized and its structure determined by X-ray methods (Smith et al., 1991).
  • Stereochemical Assignments : The compound has been instrumental in understanding stereochemical aspects of certain molecules, as demonstrated in the synthesis and stereochemical assignment of its derivatives (Ramanaiah et al., 1999).

Advanced Organic Synthesis

  • Synthesis of Alkaloid Derivatives : It has been used in the synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, employed in advanced multicomponent reactions to form natural product-like compounds (Sonaglia et al., 2012).

Mass Spectrometry and Analysis

  • Mass Spectrometric Studies : The compound and its derivatives have been studied using mass spectrometry, aiding in the characterization of stereoisomers and understanding their fragmentation patterns (Curcuruto et al., 1991).

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also moisture sensitive and should be stored away from strong oxidizing agents and water/moisture .

Future Directions

The compound is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . Its potential as an antitumor agent suggests it may have future applications in medical research and treatment .

properties

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLYISCHTFVYHN-KVQBGUIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid

CAS RN

38263-56-8
Record name 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, exo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038263568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
JB Lambert, EG Larson - Journal of the American Chemical …, 1985 - ACS Publications
m, endo-7-Oxabicyclo [2.2. 1] hepta-2, 3-diyl dibrosylate (6) acetolyzes faster than its diexo isomer (exo/endo ratio of 0.68 at 25 C). In the corresponding monobrosylate series, the exo …
Number of citations: 17 pubs.acs.org
E Menhaji-Klotz, KD Hesp, AT Londregan… - Journal of Medicinal …, 2018 - ACS Publications
C–X–C chemokine receptor type 7 (CXCR7) is involved in cardiac and immune pathophysiology. We report the discovery of a novel 1,4-diazepine CXCR7 modulator, demonstrating for …
Number of citations: 19 pubs.acs.org

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